Ethyl 7-Hydroxyquinoline-6-carboxylate
Overview
Description
Ethyl 7-Hydroxyquinoline-6-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is used for research purposes and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of Ethyl 7-Hydroxyquinoline-6-carboxylate consists of a quinoline ring with an ethyl ester group at the 6-position and a hydroxy group at the 7-position . The InChI code for this compound is ZNZJMAXKSBFHSD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 7-Hydroxyquinoline-6-carboxylate has a molecular weight of 217.22 g/mol . It has several physicochemical properties such as a molar refractivity of 59.85, a topological polar surface area (TPSA) of 59.42 Ų, and a lipophilicity log Po/w (iLOGP) of 2.2 . It is also predicted to have high gastrointestinal absorption and is BBB permeant .Scientific Research Applications
Application 1: Antimalarial Activity
- Summary of the Application : Quinolones, including 4-oxo-quinoline 3-esters, have been identified as potential inhibitors of the bc1 protein complex of Plasmodium falciparum, the parasite responsible for most lethal cases of malaria .
- Methods of Application : The synthesis and structural characterization of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate, a 4-aryloxy-quinoline 3-ester, was reported during the attempted preparation of 6-methyl-7-iodo-4-oxo-quinoline-3-carboxylate .
- Results or Outcomes : The formation of the 4-aryloxy-quinoline 3-ester confirmed the impact of quinolone/hydroxyquinoline tautomerism on the efficiency of synthetic routes to quinolones and on pharmacologic profiles .
Application 2: Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives
- Summary of the Application : Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .
Application 3: Synthesis of Biologically Active Quinoxalines
- Summary of the Application : Quinoxalines, a class of N-heterocyclic compounds, are important biological agents. They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
- Methods of Application : Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
- Results or Outcomes : Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Application 4: Synthesis of 4-Hydroxy-2-quinolones
- Summary of the Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
- Methods of Application : This review discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .
- Results or Outcomes : Most of these heterocycles show unique biological activities .
Application 5: Synthesis of Biologically Active Quinoxalines
- Summary of the Application : Quinoxalines, a class of N-heterocyclic compounds, are important biological agents. They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
- Methods of Application : Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
- Results or Outcomes : Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Application 6: Synthesis of 4-Hydroxy-2-quinolones
- Summary of the Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
- Methods of Application : This review discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .
- Results or Outcomes : Most of these heterocycles show unique biological activities .
Future Directions
Quinoline derivatives, including Ethyl 7-Hydroxyquinoline-6-carboxylate, continue to be a focus of research due to their versatile applications in medicinal and synthetic organic chemistry . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .
properties
IUPAC Name |
ethyl 7-hydroxyquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-13-10(8)7-11(9)14/h3-7,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZJMAXKSBFHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-Hydroxyquinoline-6-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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